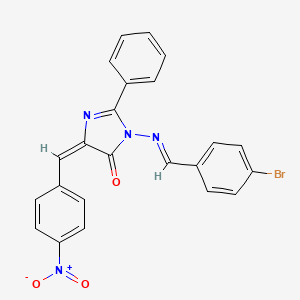
1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of substituents: The bromobenzylidene and nitrobenzylidene groups are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The bromobenzylidene group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles: Such as sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted imidazoles.
Scientific Research Applications
1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its imidazole ring.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways. The bromobenzylidene and nitrobenzylidene groups can also participate in various interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Chlorobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one
- 1-((4-Methylbenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one
Uniqueness
1-((4-Bromobenzylidene)amino)-4-(4-nitrobenzylidene)-2-phenyl-1H-imidazol-5(4H)-one is unique due to the presence of both bromobenzylidene and nitrobenzylidene groups, which can impart distinct chemical and biological properties compared to other similar compounds
Properties
Molecular Formula |
C23H15BrN4O3 |
|---|---|
Molecular Weight |
475.3 g/mol |
IUPAC Name |
(5E)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrN4O3/c24-19-10-6-17(7-11-19)15-25-27-22(18-4-2-1-3-5-18)26-21(23(27)29)14-16-8-12-20(13-9-16)28(30)31/h1-15H/b21-14+,25-15+ |
InChI Key |
MMSJWIWIVOKGOX-IVYNUYEBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















